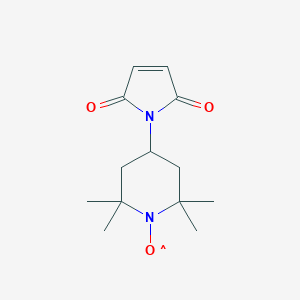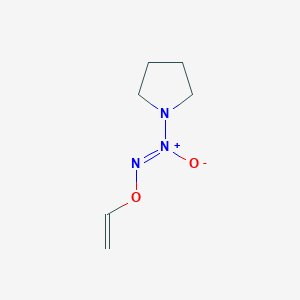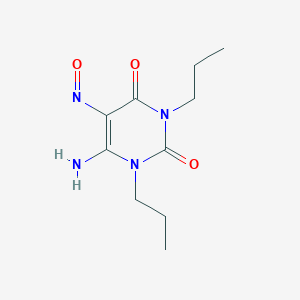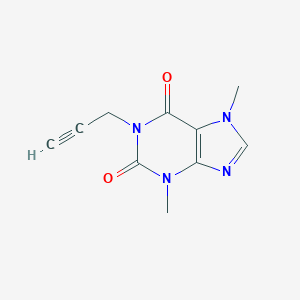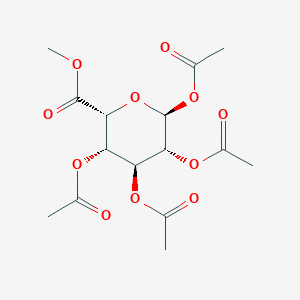
Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of "Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate" involves a two-step process starting from methyl 1,2,3,4-tetra-O-β-D-glucuronate. Initially, Ferrier's photobromination is employed, followed by a radical reduction using tris(trimethylsilyl)silane. This method efficiently produces the desired compound, showcasing its utility as a glycosyl donor for L-iduronidation reactions. The synthesis emphasizes the importance of the α-isomer, mirroring the configuration of the L-iduronic acid in heparin and heparan sulfate (T. Kajimoto et al., 2023).
Molecular Structure Analysis
The crystal structure analysis of related compounds reveals insights into the molecular conformation of "Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate." Although specific data on this compound is scarce, analyses of similar structures indicate a preference for certain conformations influenced by acetyl and other substituent groups, which are crucial for its reactivity and interaction in subsequent chemical reactions (J. Hoogendorp et al., 1983).
Scientific Research Applications
Synthesis of L-Iduronic Acid Derivatives : Chiba and Sinaÿ (1986) demonstrated the transformation of d-glucuronic acid analogues into L-iduronic acid derivatives, including the synthesis of methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate. This procedure marked a practical and expeditious conversion of d-glucuronic acid into d-iduronic acid by epimerization, contributing significantly to the field of carbohydrate chemistry (Chiba & Sinaÿ, 1986).
Key Synthon in Heparin/Heparan Sulfate Synthesis : In 2003, Dilhas and Bonnaffé identified methyl 1,2,4-tri-O-acetyl-3-O-benzyl-L-idopyranuronate, derived from methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate, as a key synthon in heparin/heparan sulfate synthesis. This discovery has implications for the synthesis of complex biological molecules (Dilhas & Bonnaffé, 2003).
Fluorogenic Enzyme Substrate for Quick Diagnosis : Tian et al. (2020) synthesized 6-chloro-4-methylumbelliferyl-α-L-idopyranosiduronic acid from D-glucurono6,3-lactone, through a process involving methyl 1,2,3,4-tetra-O-acetyl-L-idopyranuronate methyl ester. This enzyme substrate is significant for quick diagnosis of mucopolysaccharidosis type I (Tian et al., 2020).
Preparation of Fluorogenic Substrate for α-L-Iduronidase : Lu, Lico, and Hung (2012) developed an alternative reaction pathway for the preparation of an L-idopyranose derivative, which was crucial in the synthesis of the α-L-iduronidase fluorogenic substrate. This substrate is vital for studying specific enzyme activities (Lu, Lico, & Hung, 2012).
Crystallographic Analysis : Root, Wagner, and Norris (2002) conducted a crystallographic analysis of methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucopyranuronate, which helped confirm the identity of the product formed by acetylation of a mixture of methyl alpha- and beta-D-glucopyranuronates. This study contributed to a deeper understanding of the structural aspects of these compounds (Root, Wagner, & Norris, 2002).
Glucuronidation Process : Du et al. (2022) demonstrated a facile α-glucuronidation using methyl 1,2,3,4-tetra-O-acetyl-D-glucuronate as a glycosyl donor. This method is significant for the synthesis of various complex molecules, especially in the context of pharmaceutical research (Du et al., 2022).
Chemical Synthesis in Carbohydrate Research : Khan et al. (1990) conducted a study involving the treatment of specific glycosides with N,N-diethylaminosulfur trifluoride and subsequent processes, demonstrating the utility of methyl 1,2,3,4-tetra-O-acetyl-D-glucuronate in complex carbohydrate synthesis (Khan et al., 1990).
properties
IUPAC Name |
methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12+,13+,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOQCELSZBSZGX-RLPMIEJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483620 |
Source


|
| Record name | Methyl 1,2,3,4-Tetra-O-acetyl-|A-L-iduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate | |
CAS RN |
108032-41-3 |
Source


|
| Record name | Methyl 1,2,3,4-Tetra-O-acetyl-|A-L-iduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

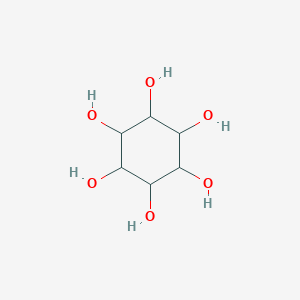


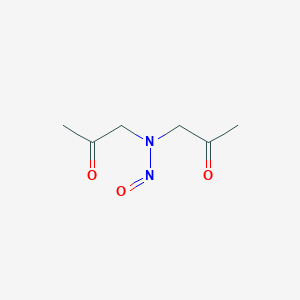
![2-[1-(Dimethylamino)ethyl]indole](/img/structure/B14033.png)
![2-[1-(Methylamino)ethyl]indole](/img/structure/B14034.png)
![6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B14039.png)
